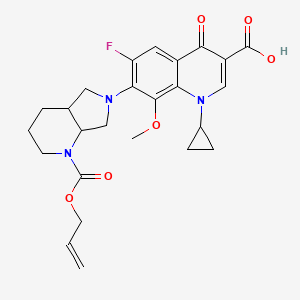
Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a guanidinooxy group, and a butanoate ester, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-ornithine or its derivatives.
Protection of Functional Groups: The amino and carboxyl groups are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Guanidinooxy Group: The guanidinooxy group is introduced through a series of reactions involving guanidine derivatives and appropriate reagents.
Esterification: The protected intermediate is then esterified to form the butanoate ester.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidinooxy group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the amino or guanidinooxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in amino acid metabolism or signal transduction.
Comparaison Avec Des Composés Similaires
Methyl (S)-2-Amino-4-(guanidinooxy)butanoate: The non-hydrochloride form of the compound.
Methyl (S)-2-Amino-4-(guanidinooxy)pentanoate: A similar compound with an extended carbon chain.
Methyl (S)-2-Amino-4-(guanidinooxy)propanoate: A similar compound with a shorter carbon chain.
Uniqueness: Methyl (S)-2-Amino-4-(guanidinooxy)butanoate Hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C6H15ClN4O3 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
methyl 2-amino-4-(diaminomethylideneamino)oxybutanoate;hydrochloride |
InChI |
InChI=1S/C6H14N4O3.ClH/c1-12-5(11)4(7)2-3-13-10-6(8)9;/h4H,2-3,7H2,1H3,(H4,8,9,10);1H |
Clé InChI |
HLHIDBOEWDJTSR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCON=C(N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/no-structure.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)





